Sesaminol

Content Navigation

- 1. General Information

- 2. Sesaminol (CAS 74061-79-3): A Phenolic Furanoid Lignan for Advanced Antioxidant and Pharmacokinetic Applications

- 3. The Criticality of the Phenolic Hydroxyl Group: Why Sesamin and Sesamolin Cannot Substitute Sesaminol

- 4. Quantitative Evidence: Sesaminol vs. Baseline Lignans and Antioxidants

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Sesaminol has been reported in Streptomyces and Sesamum indicum with data available.

structure given in first source; RN given from CAS Index Guide 1990; RN given refers to the (1S-(alpha,3aalpha,4alpha,6aalpha))-isomer; RN for cpd without isomeric designation not available 11/90

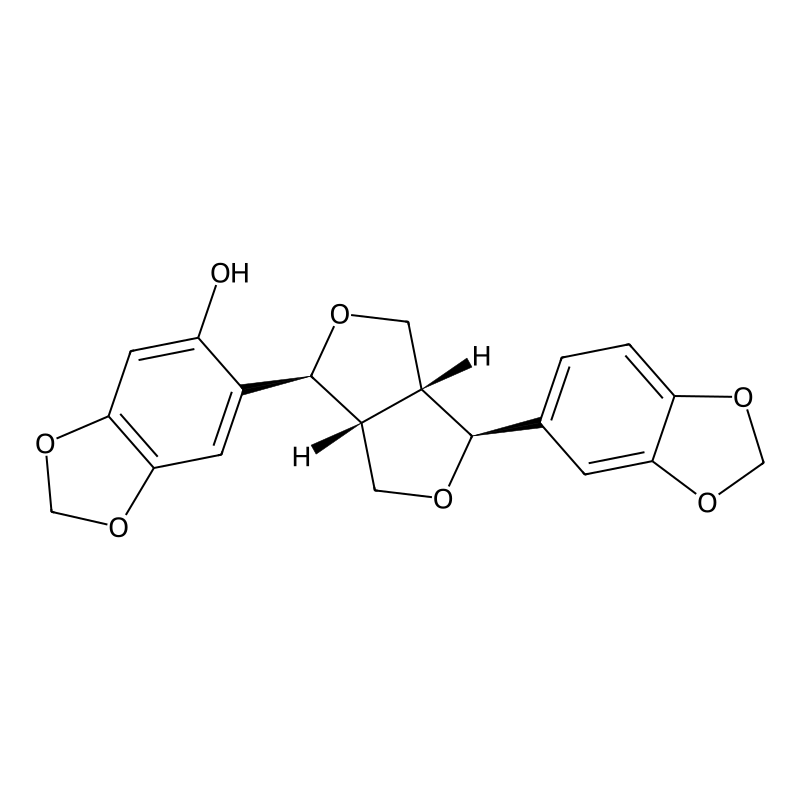

Sesaminol is a highly potent, naturally occurring furanoid lignan (C20H18O7) derived from sesame seeds, distinguished from major sesame lignans by the presence of a critical phenolic hydroxyl group. Unlike its more abundant analogs, sesamin and sesamolin, which act primarily as prodrugs requiring in vivo metabolic activation, sesaminol is directly active. This structural advantage makes it a highly sought-after reference standard and bioactive ingredient for in vitro lipid peroxidation inhibition, direct free radical scavenging, and cytochrome P450 (CYP) enzyme inhibition assays[1]. Procurement of high-purity sesaminol is essential for researchers and formulators requiring immediate, metabolism-independent antioxidant efficacy in lipid-rich systems, topical formulations, or precise pharmacokinetic modeling.

Substituting sesaminol with cheaper, more abundant sesame lignans like sesamin or sesamolin fundamentally compromises in vitro and non-hepatic experimental models. Sesamin and sesamolin lack a free phenolic hydroxyl group, rendering their direct radical scavenging activity extremely weak. Their biological efficacy relies heavily on hepatic biotransformation into active metabolites, including sesaminol itself. Consequently, utilizing sesamin or sesamolin in cell-free assays, topical cosmetic formulations, or isolated cell lines lacking robust metabolic machinery will yield false-negative antioxidant results [1]. Furthermore, sesaminol's specific sub-micromolar inhibition of human CYP enzymes cannot be accurately replicated by its glycosylated precursor, sesaminol triglycoside, necessitating the procurement of the pure aglycone for reliable drug-drug interaction (DDI) profiling [2].

References

- [1] Fukuda, Y., Nagata, M., Osawa, T., & Namiki, M. (1986). Contribution of lignan analogues to antioxidative activity of refined unroasted sesame seed oil. Journal of the American Oil Chemists' Society, 63(8), 1027-1031.

- [2] Jan, K. C., & Ho, C. T. (2014). Inhibitory activity of sesaminol and sesaminol triglycoside on cytochrome P450 enzymes and their pharmacokinetics in rats. Journal of Functional Foods, 7, 142-149.

Direct Free Radical Scavenging Potency

In direct free radical scavenging assays, sesaminol demonstrates profound activity compared to its non-phenolic analogs. Quantitative analysis reveals that sesaminol achieves a DPPH radical scavenging IC50 of 0.0011 mg/mL and an ABTS IC50 of 0.0021 mg/mL [1]. In stark contrast, the major sesame lignans, sesamin and sesamolin, exhibit negligible direct scavenging activity due to the absence of a hydrogen-donating phenolic hydroxyl group, making them unsuitable for direct in vitro application without metabolic activation.

| Evidence Dimension | DPPH Radical Scavenging IC50 |

| Target Compound Data | Sesaminol: 0.0011 mg/mL |

| Comparator Or Baseline | Sesamin / Sesamolin: Weak/Negligible activity |

| Quantified Difference | Massively higher direct scavenging potency due to phenolic OH group |

| Conditions | Cell-free DPPH colorimetric assay |

Procurement of sesaminol is mandatory for formulations or in vitro assays requiring immediate, potent radical scavenging without relying on hepatic metabolism.

Superior Inhibition of Lipid Peroxidation

Sesaminol exhibits exceptional efficacy in preventing lipid peroxidation, outperforming standard lipophilic antioxidants. In models of Cu2+-induced low-density lipoprotein (LDL) peroxidation, sesaminol demonstrates a highly potent IC50 of 36.0 ± 10.0 nM [1]. Furthermore, in aqueous solutions reducing peroxyl radicals derived from AAPH, sesaminol completely inhibits the formation of 4-hydroxy-nonenal (4-HNE) and malondialdehyde (MDA) adducts, proving to be a more effective scavenger than α-tocopherol (Vitamin E) and probucol at equivalent concentrations [1].

| Evidence Dimension | Lipid Peroxidation Inhibition (Cu2+-induced LDL) |

| Target Compound Data | Sesaminol: IC50 = 36.0 ± 10.0 nM |

| Comparator Or Baseline | α-Tocopherol (Vitamin E): Lesser inhibitory effect |

| Quantified Difference | Superior peroxyl radical reduction and complete inhibition of MDA adducts compared to standard α-tocopherol |

| Conditions | Cu2+-induced LDL peroxidation and AAPH-derived peroxyl radical assays |

Justifies the selection of sesaminol over standard Vitamin E for stabilizing high-value lipid formulations or studying advanced lipid peroxidation inhibition.

Cytochrome P450 (CYP) Enzyme Inhibition Profile

Sesaminol serves as a potent mechanism-based inhibitor of major human cytochrome P450 (CYP) enzymes, a property critical for pharmacokinetic research. Sesaminol exhibits IC50 values in the sub-micromolar range for major human CYP isoforms, including CYP3A4 (0.68 μM), CYP2C19 (0.78 μM), and CYP2C9 (0.94 μM) [1]. This inhibitory activity is significantly more potent than that of its abundant precursor, sesaminol triglycoside, which lacks the exposed functional groups necessary for strong enzyme binding and shows only weak inhibition [1].

| Evidence Dimension | CYP3A4 Enzyme Inhibition (IC50) |

| Target Compound Data | Sesaminol: 0.68 μM |

| Comparator Or Baseline | Sesaminol triglycoside: Weak/negligible inhibition |

| Quantified Difference | Sub-micromolar potency strictly isolated to the aglycone form |

| Conditions | In vitro enzyme inhibition assay using recombinant human CYP isoforms |

Researchers must procure the pure sesaminol aglycone, rather than crude extracts or glycosides, to accurately model CYP-mediated drug-drug interactions.

In Vitro Antioxidant and Cosmetic Formulation

Because sesaminol does not require hepatic metabolism to exert its antioxidant effects (unlike sesamin and sesamolin), it is the ideal lignan for topical cosmetic formulations, anti-aging serums, and cell-free assay development where direct radical scavenging (DPPH/ABTS) is required [1].

Lipid Stabilization in High-Value Nutraceuticals

Given its superior ability to inhibit lipid peroxidation and outperform baseline antioxidants like α-tocopherol, sesaminol is highly suited as a stabilizing additive for polyunsaturated fatty acid (PUFA) and docosahexaenoic acid (DHA) enriched oils, preventing rancidity and oxidative degradation [2].

Pharmacokinetic and Drug-Drug Interaction (DDI) Profiling

Due to its potent, sub-micromolar inhibition of major human CYP enzymes (e.g., CYP3A4, CYP2C9), pure sesaminol is a critical reference standard for evaluating the metabolic impact of sesame-derived supplements and predicting potential interactions with co-administered pharmaceuticals[3].

References

- [1] Liu, Y., et al. (2021). Enzymatic Preparation and Structure-activity Relationship of Sesaminol. Frontiers in Nutrition, 8, 735602.

- [2] Kang, M. H., Naito, M., Sakai, K., Uchida, K., & Osawa, T. (2000). Mode of action of sesame lignans in protecting low-density lipoprotein against oxidative damage in vitro. Life sciences, 66(2), 161-171.

- [3] Jan, K. C., & Ho, C. T. (2014). Inhibitory activity of sesaminol and sesaminol triglycoside on cytochrome P450 enzymes and their pharmacokinetics in rats. Journal of Functional Foods, 7, 142-149.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Explore Compound Types